molecular formula C12H14O B8785787 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-ol CAS No. 16897-57-7

1,2,2a,3,4,5-Hexahydroacenaphthylen-1-ol

Cat. No.: B8785787
CAS No.: 16897-57-7
M. Wt: 174.24 g/mol
InChI Key: YTTQJGXLFBPAKM-UHFFFAOYSA-N
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Description

1,2,2a,3,4,5-Hexahydroacenaphthylen-1-ol is a hydrogenated derivative of acenaphthene, presenting a polycyclic structure of interest in synthetic and analytical chemistry. This compound is characterized as a research chemical, intended for use in laboratory investigations and chemical synthesis. Its structure suggests potential utility as an intermediate in organic synthesis and as a standard in analytical studies, particularly in the research of polycyclic aromatic hydrocarbon (PAH) metabolism. Research into related acenaphthene derivatives has shown that such compounds can be metabolized by human cytochrome P450 enzymes, including isoforms 2A6 and 2A13, leading to oxygenated products . This suggests this compound may hold value for researchers studying the metabolic pathways and environmental fate of more complex PAHs. Specific physicochemical properties, toxicological data, and handling information for this compound were not located in the search and should be established by the qualified researcher. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

16897-57-7

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1,2,3,3a,4,5-hexahydroacenaphthylen-1-ol

InChI

InChI=1S/C12H14O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h2,4,6,9,11,13H,1,3,5,7H2

InChI Key

YTTQJGXLFBPAKM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C3=CC=CC(=C23)C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The compound is compared to three classes of analogs: polycyclic aromatic alcohols, hydrogenated polycyclics, and phenolic derivatives.

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Key Reactivity
1,2,2a,3,4,5-Hexahydroacenaphthylen-1-ol C₁₂H₁₄O 174.23 ~120–135 (predicted) Moderate (ethanol, acetone) Esterification, oxidation to ketone
Acenaphthene C₁₂H₁₀ 154.21 95 Low (non-polar solvents) Electrophilic substitution, hydrogenation
1-Tetralol (1,2,3,4-Tetrahydronaphthalen-1-ol) C₁₀H₁₂O 148.20 80–82 High (ethanol) Dehydration to tetralin, oxidation to ketone
Borneol C₁₀H₁₈O 154.25 208 Low (water), high (ethanol) Esterification, oxidation to camphor
3-O-Caffeoylquinic acid (from ) C₁₆H₁₈O₉ 354.31 207–210 High (water, methanol) Antioxidant activity, glycosylation

Key Differences

  • Hydrogenation vs. Aromaticity : Unlike acenaphthene (fully aromatic), the target compound’s partial hydrogenation reduces aromatic conjugation, lowering thermal stability but enhancing solubility in polar solvents compared to acenaphthene .
  • Hydroxyl Group Reactivity: The hydroxyl group in this compound is less acidic (pKa ~16–18) than phenolic hydroxyls (e.g., 3-O-CQA in , pKa ~10) due to its aliphatic nature, limiting its antioxidant applications .
  • Electronic Properties : Unlike conjugated polymers (), which require extended π-systems for electroluminescence, the hydrogenated structure of this compound disrupts conjugation, making it unsuitable for optoelectronic devices .

Q & A

Q. What strategies address discrepancies in thermodynamic vs. kinetic product distributions?

  • Methodological Answer : Conduct time-resolved calorimetry and transition-state mapping via Eyring plots. Apply machine learning to correlate solvent polarity and steric effects with product ratios, refining Marcus theory-based predictions .

Data Contradiction Analysis Framework

  • Step 1 : Triangulate data sources (experimental, computational, literature).
  • Step 2 : Apply Grubbs’ test to identify outliers in replicate measurements.
  • Step 3 : Use hierarchical clustering to group anomalous results and isolate systemic errors (e.g., calibration drift).
  • Step 4 : Reconcile findings via meta-analysis, weighting evidence by methodological rigor .

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